molecular formula C21H29NO2 B1385379 N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-84-3

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline

Cat. No. B1385379
CAS RN: 1040688-84-3
M. Wt: 327.5 g/mol
InChI Key: CVHIDZMXFBPINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline” is a chemical compound with the molecular formula C21H29NO2 and a molecular weight of 327.46 . It is used for research purposes .


Physical And Chemical Properties Analysis

“N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline” has a density of 1.1±0.1 g/cm3, a boiling point of 566.6±50.0 °C at 760 mmHg, and a flash point of 246.0±19.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its refractivity is 126.2±0.3 cm3, and it has a polar surface area of 30 Å2 .

Scientific Research Applications

  • Photophysical and Photochemical Properties

    • The compound has been used in the synthesis and characterization of zinc phthalocyanine with 2-(2-isopropyl-5-methylphenoxy)phenoxy peripheral groups. This synthesis explores its photophysical and photochemical properties, making it relevant in the field of material science and photochemistry (Solǧun, Yildiko, & Ağırtaş, 2022).
  • Copolymerization in Material Science

    • It has been involved in the synthesis and styrene copolymerization of novel trisubstituted ethylenes, demonstrating its utility in polymer science for creating new materials with specific properties (Pride et al., 2018).
  • Spectroscopic Studies

    • The compound has been studied spectroscopically, contributing to a deeper understanding of its vibrational, geometrical, and electronic properties. This is crucial for its potential applications in various fields like material science and chemistry (Finazzi et al., 2003).
  • Chemical Synthesis and Optimization

    • It has been synthesized under specific conditions, providing a scientific basis for its industrial manufacture. This highlights its significance in chemical synthesis and process optimization (Kai-yun, 2006).
  • Applications in Biological Studies

    • Although specific studies on N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline were not found in biological contexts, related compounds have been synthesized and evaluated for various biological activities, such as antibacterial and antifungal properties. This suggests potential areas where the compound could be explored (Dahiya, Pathak, & Bhatt, 2006).

properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-5-13-23-19-9-7-18(8-10-19)22-12-14-24-21-15-17(4)6-11-20(21)16(2)3/h6-11,15-16,22H,5,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHIDZMXFBPINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 3
Reactant of Route 3
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 4
Reactant of Route 4
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 5
Reactant of Route 5
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.